Molecular Weight and LogP Differentiation: Propyl vs. Methyl Ketone Side Chain Impacts Physicochemical Profile
2-Cyanoethyl 3-oxohexanoate (C₉H₁₃NO₃, MW 183.20 g/mol) possesses a butyryl (C₃H₇–) ketone side chain, which is two methylene units longer than the acetyl (CH₃–) side chain of 2-cyanoethyl 3-oxobutanoate (C₇H₉NO₃, MW 155.15 g/mol), representing an 18.1% increase in molecular weight [1]. The free acid form of the 3-oxohexanoate scaffold (3-oxohexanoic acid) has an experimentally derived logP of 0.43–0.54, compared with an estimated logP of approximately -0.1 for 3-oxobutanoic acid (acetoacetic acid), indicating a meaningful increase in lipophilicity conferred by the propyl extension [2]. This logP shift is class-consistent: each additional methylene unit in an aliphatic β-keto acid typically contributes +0.4 to +0.5 to logP.
| Evidence Dimension | Lipophilicity of the corresponding 3-oxoalkanoic acid scaffold |
|---|---|
| Target Compound Data | 3-Oxohexanoic acid logP = 0.43–0.54 (experimental, ALOGPS/ChemAxon) |
| Comparator Or Baseline | 3-Oxobutanoic acid (acetoacetic acid) logP ≈ -0.1 (estimated) |
| Quantified Difference | Δ logP ≈ +0.5 to +0.6 log units; ∼3- to 4-fold increase in octanol/water partition coefficient |
| Conditions | Octanol-water partition coefficient at 25°C; data from FoodB and ChemSpider for the free acid forms |
Why This Matters
Higher lipophilicity directly affects membrane permeability, organic-phase extraction efficiency, and chromatographic retention—critical parameters for both synthetic workup and any biologically oriented application of downstream derivatives.
- [1] ChemWhat, 'Methyl 3-oxohexanoate (CAS 30414-54-1) Chemical & Physical Properties.' Available at: https://www.chemwhat.com/methyl-3-oxohexanoate-cas-30414-54-1/ View Source
- [2] FoodB (FooDB), 'Showing Compound 3-Oxohexanoic acid (FDB027867),' logP = 0.43 (ALOGPS), 1.14 (ChemAxon), 2011. Available at: https://foodb.ca/compounds/FDB027867 View Source
